N-(3,4-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group and a 4,5-dihydro-3H-1-benzazepine ring system. The compound’s structure combines a sulfanyl-linked benzazepine moiety with an acetamide side chain, which may confer unique physicochemical and biological properties. The 3,4-dimethoxy substituents on the phenyl ring are electron-donating groups that enhance solubility and influence electronic interactions, while the hydroxy group on the benzazepine ring may participate in hydrogen bonding.
Properties
Molecular Formula |
C20H22N2O4S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N2O4S/c1-25-16-9-8-14(11-17(16)26-2)21-19(23)12-27-18-10-7-13-5-3-4-6-15(13)22-20(18)24/h3-6,8-9,11,18H,7,10,12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
BSPGTVTZRRVBGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2CCC3=CC=CC=C3NC2=O)OC |
Origin of Product |
United States |
Biological Activity
Structure
The compound features a benzazepine core linked to a dimethoxyphenyl group and a sulfanyl acetamide moiety. This structural arrangement suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under normal laboratory conditions but sensitive to light and moisture.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
- Neuroprotective Effects : Benzazepines are known for their neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives show promise against bacterial and fungal strains.
The biological activity of N-(3,4-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., dopamine and serotonin receptors).
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in oxidative stress pathways.
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | Structure Type | Antioxidant Activity | Neuroprotective Activity | Antimicrobial Activity |
|---|---|---|---|---|
| Compound A | Benzazepine | Moderate | High | Low |
| Compound B | Phenolic | High | Moderate | Moderate |
| N-(3,4-dimethoxyphenyl)-2... | Benzazepine-Sulfanyl | TBD | TBD | TBD |
Table 2: Case Studies Involving Related Compounds
| Study Reference | Compound Studied | Findings |
|---|---|---|
| Compound A | Significant reduction in oxidative stress markers. | |
| Compound B | Improved cognitive function in animal models. |
Case Studies
-
Neuroprotective Study :
A study explored the neuroprotective effects of benzazepine derivatives in a rat model of Parkinson's disease. Results indicated that these compounds reduced neuronal apoptosis and improved motor function. -
Antioxidant Efficacy Assessment :
In vitro assays demonstrated that compounds similar to N-(3,4-dimethoxyphenyl)-2... exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in cultured cells. -
Antimicrobial Testing :
Various derivatives were tested against common bacterial strains. Preliminary results suggest moderate efficacy against gram-positive bacteria.
Comparison with Similar Compounds
Substituent Effects: Chloro vs. Methoxy Groups
Compound A : N-(3-chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide (CAS: 1007692-17-2)
- Key Differences : The phenyl group is substituted with a chloro group at the 3-position instead of 3,4-dimethoxy.
- Impact :
- Electronic Properties : Chloro is electron-withdrawing, reducing electron density on the phenyl ring compared to methoxy. This may decrease solubility but enhance lipophilicity and membrane permeability .
- Molecular Interactions : Chloro substituents engage in halogen bonding, whereas methoxy groups participate in hydrogen bonding via oxygen lone pairs.
Compound B : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Differences : Features a dichlorophenyl group and a pyrazolyl acetamide system.
- Impact: Conformational Flexibility: Crystal structure analysis reveals dihedral angles between dichlorophenyl and pyrazolyl rings (54.8–77.5°), indicating steric hindrance and reduced planarity compared to the benzazepine system in the target compound .
Heterocyclic Core Variations
Compound C : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Key Differences : Replaces the benzazepine core with a benzothiazole ring and introduces a trifluoromethyl group.
- Structural Rigidity: Benzothiazole’s planar structure contrasts with the partially saturated benzazepine, which may influence conformational dynamics.
Compound D : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 733790-94-8)
- Key Differences : Contains a benzodioxin ring and a triazole-sulfanyl group.
- Solubility: Reported water solubility at pH 7.4 is 48.9 µg/mL, suggesting moderate hydrophilicity due to the benzodioxin and triazole systems .
Structural and Physicochemical Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
